tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula . It belongs to the family of spiro compounds, characterized by a unique spirocyclic structure that incorporates a fluorine atom and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological disorders and other therapeutic areas .
The synthesis of tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves several key steps:
The synthetic route is optimized for efficiency and yield, particularly in industrial settings where continuous flow reactors may be employed to enhance reaction kinetics and scalability. Purification techniques such as recrystallization and chromatography are commonly utilized to ensure product purity .
The molecular structure of tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can be represented by its IUPAC name and various structural formulas:
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F
This structure features a spirocyclic framework with a fluorinated carbon atom, contributing to its unique chemical properties .
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the spirocyclic structure enhances its binding affinity and selectivity towards biological targets, potentially modulating various biochemical pathways by inhibiting or activating target proteins .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits stability under standard conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester group. Its reactivity profile allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry .
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several significant applications:
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4